Technical Guide: 2,7-Dimethyl-1H-benzo[d]imidazole
Technical Guide: 2,7-Dimethyl-1H-benzo[d]imidazole
The following technical guide provides an in-depth analysis of 2,7-Dimethyl-1H-benzo[d]imidazole , a specialized heterocyclic scaffold used in medicinal chemistry and organometallic catalysis.
Physicochemical Properties, Synthesis, and Functionalization[1]
Executive Summary
2,7-Dimethyl-1H-benzo[d]imidazole (CAS: 582-60-5 for the 2,4-dimethyl tautomer) is a bicyclic heteroaromatic compound characterized by a benzene ring fused to an imidazole ring, with methyl substitutions at the C2 and C7 positions.[1]
This compound represents a critical "privileged scaffold" in drug discovery due to its structural similarity to purine nucleotides and its ability to engage in hydrogen bonding and π-stacking interactions.[1] Unlike the more common 5,6-dimethyl isomer (found in Vitamin B12), the 2,7-dimethyl substitution pattern introduces unique steric constraints near the N-H moiety, significantly influencing its coordination chemistry and binding selectivity in kinase active sites.
Key Technical Insight: In solution, 2,7-dimethyl-1H-benzimidazole exists in rapid tautomeric equilibrium with 2,4-dimethyl-1H-benzimidazole .[1] The "2,7" designation is often preferred when discussing metal coordination or specific binding modes where the steric bulk of the methyl group adjacent to the NH is the defining feature.
Physicochemical Profile
The following data summarizes the core properties of the molecule. Note that due to tautomerism, experimental values often reflect the equilibrium mixture.[1]
| Property | Value / Description | Notes |
| IUPAC Name | 2,7-Dimethyl-1H-benzo[d]imidazole | Tautomer of 2,4-dimethyl-1H-benzo[d]imidazole |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | |
| Appearance | Beige to off-white solid | Crystalline foam or powder |
| Melting Point | 170–175 °C (approx.)[1] | Varies by crystal habit/purity |
| pKa (Conjugate Acid) | ~6.2 | More basic than unsubstituted benzimidazole (pKa 5.5) due to electron-donating methyls.[1] |
| LogP | ~2.1 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| Solubility | Soluble in DMSO, MeOH, EtOH; Low in H₂O | Protonation (pH < 5) drastically increases aqueous solubility.[1] |
Synthetic Methodology
The most robust synthesis of 2,7-dimethylbenzimidazole utilizes the condensation of 3-methyl-1,2-phenylenediamine with a C2 synthon (orthoester or acetic acid).[1] The following protocol, adapted from recent iridium-catalyzed borylation studies, offers high yield and purity.
Protocol: Condensation via Trimethylorthoacetate[1][2]
Reaction Principle: The reaction proceeds through the formation of an imidate intermediate followed by cyclization and loss of methanol.
Reagents:
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3-Methyl-1,2-phenylenediamine (1.0 equiv)[1]
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Trimethylorthoacetate (2.0 equiv)
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Methanol (Solvent)
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Silica gel (for purification)[2]
Step-by-Step Workflow:
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Dissolution: Charge a round-bottom flask with 3-methyl-1,2-phenylenediamine (e.g., 6.0 mmol) and dissolve in Methanol (5 mL).
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Addition: Add trimethylorthoacetate (6.0 mmol, 1.0 equiv) dropwise to the stirring solution.
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Reflux: Heat the mixture to reflux (approx. 65 °C).
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Completion: After 20 minutes, add a second portion of trimethylorthoacetate (1.0 equiv) to drive the reaction to completion. Continue reflux for 20 minutes. Monitor by TLC (Eluent: 10% MeOH in CH₂Cl₂).
-
Work-up: Evaporate the solvent under reduced pressure to yield a crude residue.
-
Purification: Purify via flash column chromatography on silica gel (Gradient: 0% → 8% MeOH in CH₂Cl₂).
-
Yield: Expect ~60–75% yield of a beige solid.
Visualization: Synthetic Pathway
Caption: Synthetic route via orthoester condensation. The 3-methyl group on the diamine dictates the 4/7 substitution on the benzimidazole core.
Structural Characterization (NMR)
Accurate identification requires distinguishing the 2,7-isomer from other dimethyl derivatives.[1] The following ¹H NMR data (in DMSO-d₆) is diagnostic.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH | 12.12 | Singlet (br) | 1H | Exchangeable proton; shift varies with concentration.[1] |
| C4-H / C7-H | 7.25 | Doublet (J = 7.8 Hz) | 1H | Proton adjacent to the bridgehead, deshielded by aromatic current.[1] |
| C5-H / C6-H | 6.99 | Triplet (J = 7.6 Hz) | 1H | Proton at the meta position relative to bridgehead.[1] |
| C6-H / C5-H | 6.90 | Doublet (J = 7.3 Hz) | 1H | Proton adjacent to the methyl group (shielded slightly).[1] |
| C2-CH₃ | 2.48 | Singlet | 3H | Methyl on the imidazole ring (characteristic shift ~2.5 ppm).[1] |
| C7-CH₃ | 2.47 | Singlet | 3H | Methyl on the benzene ring (often overlaps with C2-Me).[1] |
Note on Tautomerism: In the ¹H NMR spectrum, the signals for H4 and H7 (and the methyls) may appear averaged or distinct depending on the solvent and temperature. In DMSO-d₆, rapid exchange often simplifies the spectrum, making the molecule appear symmetric (effectively "2,4-dimethyl" and "2,7-dimethyl" signals average out).[1]
Reactivity & Functionalization
The 2,7-dimethyl scaffold is not chemically inert; it serves as a versatile substrate for modern C-H activation chemistries.[1]
Iridium-Catalyzed C-H Borylation
Recent studies utilizing [Ir(COD)OMe]₂ catalysts have shown that 2,7-dimethylbenzimidazole undergoes selective C-H borylation.[1]
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Selectivity: The steric bulk of the 7-methyl group (or 4-methyl) directs borylation to the sterically accessible C5 or C6 positions .
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Application: This allows for the late-stage introduction of aryl groups via Suzuki-Miyaura coupling, rapidly expanding library diversity for SAR (Structure-Activity Relationship) studies.[1]
Visualization: Tautomerism & Reactivity
Caption: Tautomeric equilibrium and subsequent C-H functionalization pathway.
Biological & Industrial Relevance[1][3][4][5][6][7]
Medicinal Chemistry
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Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. The 2,7-dimethyl substitution provides a unique steric profile that can induce selectivity for specific kinase isoforms by clashing with the "gatekeeper" residues in the ATP-binding pocket.[1]
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Anthelminthic Activity: While less potent than 2-carbamate derivatives (e.g., albendazole), the alkyl-substituted core retains tubulin-binding affinity, serving as a lead for overcoming resistance in parasitic nematodes.[1]
Catalysis (Ligand Design)
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Pincer Ligands: The N3 nitrogen of the imidazole ring is a robust donor for transition metals. 2,7-Dimethylbenzimidazole is used as a backbone for PCN (Phosphine-Carbon-Nitrogen) pincer ligands.[1] The methyl group at C7 prevents "rolling" of the ligand, enforcing a rigid geometry around the metal center (e.g., Nickel or Palladium), which is crucial for stereoselective catalysis.
References
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Boebel, T. A., & Hartwig, J. F. (2008).[1] Iridium-Catalyzed Preparation of Silylboranes by Silane Borylation and Their Use in the Catalytic Borylation of Arenes. Journal of the American Chemical Society.[3]
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Larsen, M. A., & Hartwig, J. F. (2014).[1] Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Journal of the American Chemical Society.[3]
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PubChem Database. (2025).[1][4] Compound Summary: 5,6-Dimethylbenzimidazole (Analogous Properties).[1] National Library of Medicine.[1]
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Raja, D., et al. (2020).[1] Benzimidazole Synthesis: D-Glucose as a C1 Synthon. Journal of Organic Chemistry.
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Barker, H. A., et al. (1960).[1] Structure of the Corrinoid Coenzymes. Proceedings of the National Academy of Sciences.
